molecular formula C26H22ClNO5 B12129814 N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide

Cat. No.: B12129814
M. Wt: 463.9 g/mol
InChI Key: SGGUGLAYZOTJIQ-UHFFFAOYSA-N
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Description

N-{2-[(3-Chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide is a benzofuran-based acetamide derivative characterized by a 3-chloro-4-methoxybenzoyl group at the 2-position of the benzofuran ring and a 4-ethylphenoxy acetamide side chain at the 3-position. The 3-chloro-4-methoxyphenyl substituent introduces electron-withdrawing and donating effects, which may influence electronic properties and bioactivity.

Synthesis of analogous compounds (e.g., ) typically involves condensation of substituted benzofuran intermediates with acetamide derivatives under reflux conditions, followed by purification via chromatography. Spectral characterization (IR, NMR, HRMS) confirms structural integrity, with key signals including NH (~3400 cm⁻¹), C=O (~1700 cm⁻¹), and aromatic protons in 1H NMR .

Properties

Molecular Formula

C26H22ClNO5

Molecular Weight

463.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C26H22ClNO5/c1-3-16-8-11-18(12-9-16)32-15-23(29)28-24-19-6-4-5-7-21(19)33-26(24)25(30)17-10-13-22(31-2)20(27)14-17/h4-14H,3,15H2,1-2H3,(H,28,29)

InChI Key

SGGUGLAYZOTJIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the chlorinated methoxyphenyl group and the ethylphenoxy acetamide moiety. Common reagents used in these reactions include chlorinating agents, methoxy compounds, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the benzofuran core and acetamide side chain (Table 1). These variations significantly impact physicochemical and pharmacological properties:

Compound Name / ID Core Structure Substituents (Benzofuran Position 2) Acetamide Side Chain Molecular Weight (g/mol) Key Properties/Applications
Target Compound Benzofuran 3-Chloro-4-methoxybenzoyl 4-Ethylphenoxy ~444.85 (calculated) High lipophilicity (logP ~3.8)
BH31613 Benzofuran 3-Chloro-4-methoxybenzoyl 4-Bromophenoxy 514.75 Increased molecular weight; halogen enhances halogen bonding
RN1 Benzofuran Unspecified 2,4-Dichlorophenoxy - Higher polarity (Cl substituents)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Acetamide (non-benzofuran) Naphthalen-1-yl 3-Chloro-4-fluorophenyl 313.76 Dihedral angle 60.5° between aromatic rings; hydrogen-bonded crystal packing
2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide Acetamide (non-benzofuran) 4-Methoxyphenyl 4-Chlorobenzyl + allyl 386.87 Multicomponent synthesis; moderate yield (80%)

Key Observations :

  • Halogen vs.
  • Substituent Position : The 3-chloro-4-methoxy group (target) introduces meta-chloro and para-methoxy effects, contrasting with para-chloro () or ortho-substituted analogs. Meta-substitution may optimize steric and electronic interactions in biological targets .
  • Benzofuran vs.
Pharmacological Potential

While specific data for the target compound are unavailable, structurally related benzofuran-acetamides () demonstrate anticancer activity, likely via kinase inhibition or apoptosis induction. The 4-ethylphenoxy group may enhance metabolic stability compared to halogenated analogs, which are prone to dehalogenation .

Biological Activity

Overview

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide is a complex organic compound with a unique structural framework that includes a benzofuran core, a chlorinated methoxyphenyl group, and a phenoxyacetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

  • Molecular Formula: C24H24ClNO4
  • Molecular Weight: 419.9 g/mol
  • IUPAC Name: this compound

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, notably K562 cells (a human leukemia cell line). The mechanism of action appears to involve the modulation of reactive oxygen species (ROS) and the activation of caspases, critical mediators in the apoptotic pathway.

Compound Cell Line Effect on Cell Viability Mechanism
This compoundK562Reduced by 13% at 50 µMInduction of apoptosis via ROS generation
Other Benzofuran DerivativesK562Varied effectsDifferent substituent patterns influence activity

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin 6 (IL-6) in treated cells. This suggests that it may be beneficial in conditions characterized by excessive inflammation.

The biological activity of this compound is likely mediated through several pathways:

  • Apoptosis Induction: The compound increases ROS levels, leading to mitochondrial dysfunction and subsequent caspase activation.
  • Cytokine Modulation: By inhibiting IL-6 release, it may reduce inflammatory responses.
  • Enzyme Interaction: It potentially interacts with specific enzymes involved in cancer progression and inflammatory pathways.

Study 1: Apoptotic Effects on K562 Cells

In a study assessing the cytotoxic effects of various benzofuran derivatives, this compound was found to significantly reduce cell viability in K562 cells after 72 hours of treatment. The increase in caspase 3 and 7 activities confirmed its pro-apoptotic effects.

Study 2: Anti-inflammatory Screening

Another study investigated the anti-inflammatory potential of this compound by measuring IL-6 levels in treated macrophages. Results indicated a notable decrease in IL-6 secretion, emphasizing its potential as an anti-inflammatory agent.

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